N-Methyl-N-(4-methylphenyl)acetamide

Overview

Description

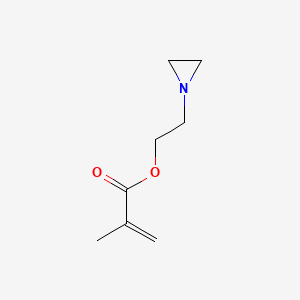

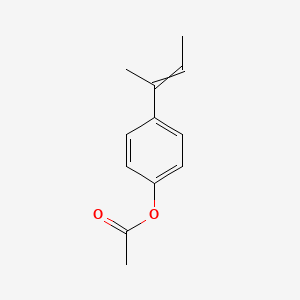

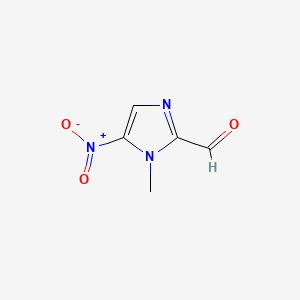

N-Methyl-N-(4-methylphenyl)acetamide is a chemical compound with the molecular formula C10H13NO . It is also known by other names such as p-Acetotoluidide, N-methyl-, Acetamide, N-methyl-N-(4-methylphenyl)-, and N-Methyl-N-p-tolylacetamide .

Molecular Structure Analysis

The molecular structure of N-Methyl-N-(4-methylphenyl)acetamide consists of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The IUPAC name for this compound is N-methyl-N-(4-methylphenyl)acetamide . The InChI representation isInChI=1S/C10H13NO/c1-8-4-6-10(7-5-8)11(3)9(2)12/h4-7H,1-3H3 . Physical And Chemical Properties Analysis

N-Methyl-N-(4-methylphenyl)acetamide has a molecular weight of 163.22 g/mol . It has a computed XLogP3 value of 1.5, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . It has one rotatable bond . The exact mass and monoisotopic mass of the compound are 163.099714038 g/mol . The topological polar surface area is 20.3 Ų . The compound has 12 heavy atoms .Scientific Research Applications

Metabolism and Toxicology

- Research into chloroacetamide herbicides, such as acetochlor and metolachlor, reveals the complex metabolic pathways these compounds undergo in human and rat liver microsomes. These studies highlight the carcinogenic potential of such compounds, with metabolism leading to DNA-reactive products. Cytochrome P450 isoforms, specifically CYP3A4 and CYP2B6, play significant roles in the human metabolism of these herbicides (Coleman et al., 2000).

Pharmacological Effects

- The conversion of acetaminophen to the bioactive N-Acylphenolamine AM404 through fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system indicates a novel pathway for drug metabolism. This process, highlighting the production of AM404, suggests the involvement of the endogenous cannabinoid system and TRPV1 in the analgesic effects of acetaminophen (Högestätt et al., 2005).

Environmental Impact

- Studies on the solvatochromism of heteroaromatic compounds, such as N-(4-Methyl-2-nitrophenyl)acetamide, demonstrate the complex interactions between these chemicals and their solvent environments, influenced by factors like temperature and solvent properties. Such research provides insights into the behaviors of acetamide derivatives in various settings (Krivoruchka et al., 2004).

Chemical Synthesis and Applications

- The chemoselective acetylation of 2-Aminophenol to N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the potential of acetamide derivatives in medicinal chemistry. The optimization of this process using immobilized lipase highlights the kinetic control and efficiency of synthesizing pharmacologically relevant compounds (Magadum & Yadav, 2018).

Photocatalytic Degradation

- Research into the enhanced photoactivity of graphene/titanium dioxide nanotubes for the removal of acetaminophen from water sources points to innovative environmental remediation techniques. Such studies explore the degradation mechanisms of pharmaceutical contaminants, emphasizing the role of advanced materials in pollution control (Tao et al., 2015).

properties

IUPAC Name |

N-methyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-4-6-10(7-5-8)11(3)9(2)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYCGFKAPZHNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278479 | |

| Record name | p-Acetotoluidide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-(4-methylphenyl)acetamide | |

CAS RN |

612-03-3 | |

| Record name | p-Acetotoluidide, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Acetotoluidide, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-](/img/structure/B1614664.png)